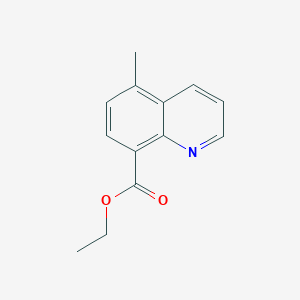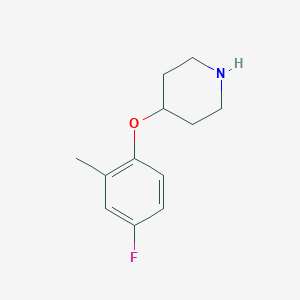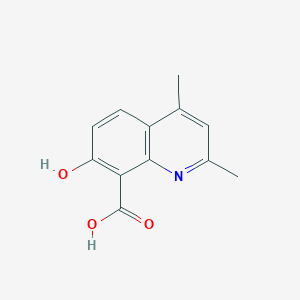
7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are widely studied due to their diverse biological and pharmaceutical activities. This compound, in particular, has attracted attention for its potential use in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,4-dimethylquinoline, hydroxylation at the 7th position can be achieved using specific oxidizing agents. The carboxylation at the 8th position can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The purification process typically involves crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl group at the 7th position and the carboxylic acid group at the 8th position play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
2,4-Dimethylquinoline: Used in the synthesis of other quinoline derivatives.
Quinoline-8-carboxylic acid: Studied for its potential therapeutic applications.
Uniqueness
7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and potential for forming various derivatives. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
91569-72-1 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
7-hydroxy-2,4-dimethylquinoline-8-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-6-5-7(2)13-11-8(6)3-4-9(14)10(11)12(15)16/h3-5,14H,1-2H3,(H,15,16) |
InChI Key |
LXSVDURDEZLSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2C(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



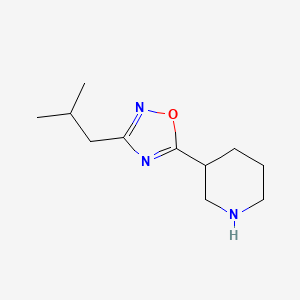

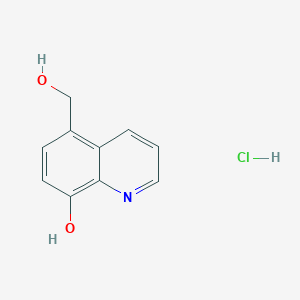
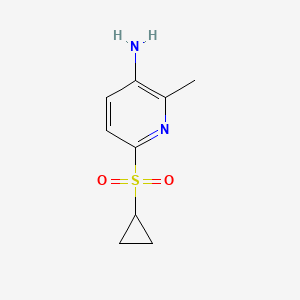
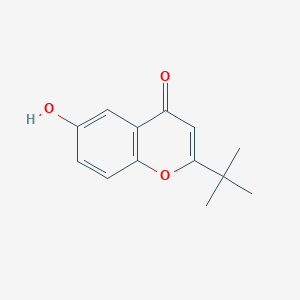
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol](/img/structure/B11889853.png)
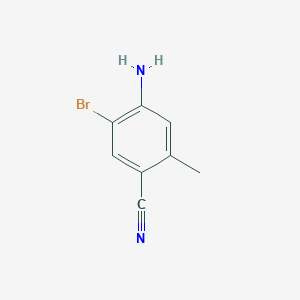
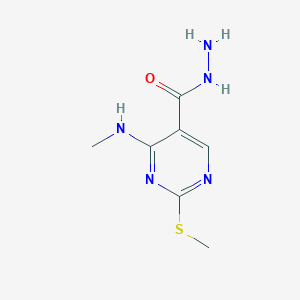
![3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11889882.png)
![1,3-Dioxolo[4,5-g]quinoline-7-carbonitrile, 6-amino-](/img/structure/B11889890.png)

